molecular formula C15H20O4 B3047954 Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester CAS No. 15026-16-1

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester

Cat. No.: B3047954
CAS No.: 15026-16-1
M. Wt: 264.32 g/mol
InChI Key: OPRQAMLOCBVGLW-UHFFFAOYSA-N
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Description

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester is an organic compound with the molecular formula C15H20O4. It is a derivative of butanedioic acid (succinic acid) and is characterized by the presence of a tert-butyl group and a benzyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester typically involves the esterification of butanedioic acid with tert-butyl alcohol and benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates. The product is typically purified by distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products are substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: The compound is used in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.

Mechanism of Action

The mechanism of action of butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid and the corresponding alcohols. This hydrolysis can be catalyzed by esterases or acidic conditions. The released butanedioic acid can participate in metabolic pathways, such as the citric acid cycle, where it is converted to other metabolites.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, 1,4-dimethyl ester: Similar in structure but lacks the tert-butyl and benzyl groups.

    Butanedioic acid, 1-(1,1-dimethylethyl) 4-(2,5-dioxo-1-pyrrolidinyl) ester: Contains a pyrrolidinyl group instead of a benzyl group.

Uniqueness

Butanedioic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester is unique due to the presence of both tert-butyl and benzyl ester groups. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized applications.

Properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-14(17)10-9-13(16)18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRQAMLOCBVGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469028
Record name 1-O-benzyl 4-O-tert-butyl butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15026-16-1
Record name 1-O-benzyl 4-O-tert-butyl butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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